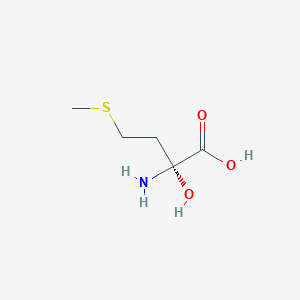
2-Hydroxy-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-L-methionine is a hydroxy analogue of the essential amino acid methionine. Methionine is crucial for various biological processes, including protein synthesis and metabolism. The hydroxy analogue, this compound, is particularly significant in the field of animal nutrition, where it is used as a dietary supplement to enhance growth and health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-L-methionine typically involves the hydroxylation of methionine. One common method is the reaction of methionine with hydrogen peroxide in the presence of a catalyst, such as iron or copper salts. This reaction proceeds under mild conditions, usually at room temperature and neutral pH .
Industrial Production Methods: Industrial production of this compound often relies on bio-based feedstocks and safer chemistries to replace conventional methods that involve toxic compounds like acrolein or cyanide. The process generally starts with the fermentation of renewable resources to produce intermediates, which are then chemically converted to this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-L-methionine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to methionine.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Methionine.
Substitution: Derivatives with different functional groups replacing the hydroxy group.
Applications De Recherche Scientifique
2-Hydroxy-L-methionine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cellular metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including its role in reducing oxidative stress and improving liver function.
Industry: Widely used in animal feed to enhance growth and health in livestock
Mécanisme D'action
The mechanism of action of 2-Hydroxy-L-methionine involves its conversion to methionine in the body. This conversion is facilitated by enzymes such as methionine synthase. Methionine then participates in various metabolic pathways, including the synthesis of S-adenosylmethionine, a crucial methyl donor in numerous biochemical reactions .
Comparaison Avec Des Composés Similaires
Methionine: The parent compound, essential for protein synthesis.
Methionine sulfoxide: An oxidized form of methionine.
Methionine sulfone: A further oxidized form of methionine.
Uniqueness: 2-Hydroxy-L-methionine is unique due to its hydroxy group, which imparts different chemical properties compared to methionine. This makes it more soluble in water and allows it to participate in different types of chemical reactions .
Propriétés
Numéro CAS |
52868-62-9 |
|---|---|
Formule moléculaire |
C5H11NO3S |
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
(2R)-2-amino-2-hydroxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-10-3-2-5(6,9)4(7)8/h9H,2-3,6H2,1H3,(H,7,8)/t5-/m1/s1 |
Clé InChI |
AQPJRTNUBAWORL-RXMQYKEDSA-N |
SMILES isomérique |
CSCC[C@@](C(=O)O)(N)O |
SMILES canonique |
CSCCC(C(=O)O)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


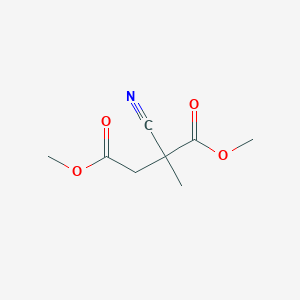
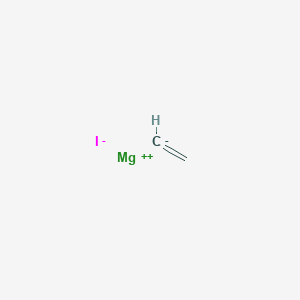
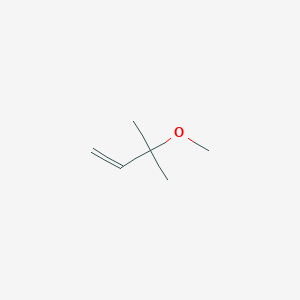
![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
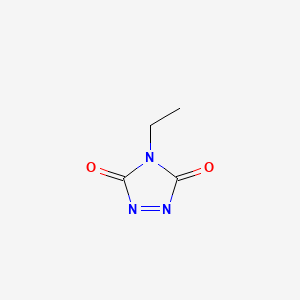
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)


![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)
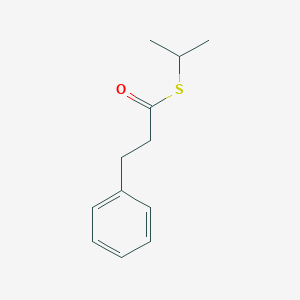
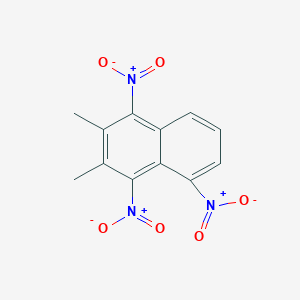
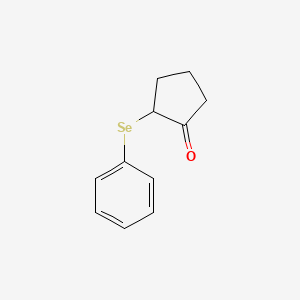
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
